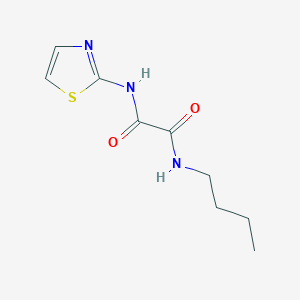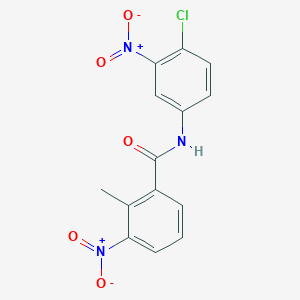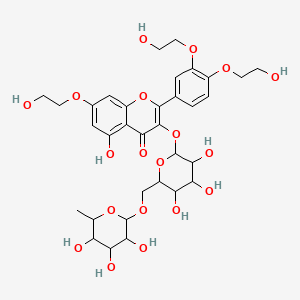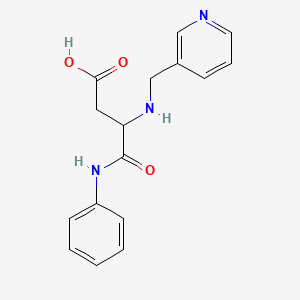
N-butyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide est un composé appartenant à la classe des dérivés thiazoliques. Les thiazoles sont des composés hétérocycliques à cinq chaînons contenant à la fois des atomes de soufre et d’azote. Ces composés sont connus pour leurs diverses activités biologiques et sont largement utilisés dans divers domaines tels que la pharmacie, l’agrochimie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide implique généralement la réaction d’un dérivé thiazolique avec une amine appropriée. Une méthode courante est la réaction du 2-aminothiazole avec la N-butyléthylènediamine dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol, et le mélange est chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle du N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires telles que la purification et la cristallisation pour garantir la grande pureté du produit final. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et la capacité de mise à l’échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le cycle thiazole peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent les substituants existants sur le cycle.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés thiazoliques réduits.
Substitution : Formation de dérivés thiazoliques substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés thiazoliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que des capteurs et des catalyseurs.
Mécanisme D'action
Le mécanisme d’action du N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Par exemple, le composé peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui explique ses effets antimicrobiens. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien contenant un cycle thiazole.
Ritonavir : Un médicament antirétroviral contenant une fraction thiazole.
Abafungin : Un agent antifongique de structure thiazolique.
Unicité
Le N-butyl-N’-(1,3-thiazol-2-yl)éthanediamide est unique en raison de son motif de substitution spécifique et de la présence de groupes butyle et éthanediamide. Cette structure unique peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d’autres dérivés thiazoliques.
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
N-butyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-4-10-7(13)8(14)12-9-11-5-6-15-9/h5-6H,2-4H2,1H3,(H,10,13)(H,11,12,14) |
Clé InChI |
JFFQSLCZIZAACA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)

![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)

![Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)
